molecular formula C13H18N2O B188277 (1-pentyl-1H-benzimidazol-2-yl)methanol CAS No. 88974-42-9

(1-pentyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B188277
CAS No.: 88974-42-9
M. Wt: 218.29 g/mol
InChI Key: MBPKUACQBFWOCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-pentyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 1-pentyl-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .

Industrial Production Methods

This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-pentyl-1H-benzimidazol-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides and amines.

Scientific Research Applications

(1-pentyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-pentyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-benzimidazol-2-yl)methanol
  • (1-ethyl-1H-benzimidazol-2-yl)methanol
  • (1-propyl-1H-benzimidazol-2-yl)methanol

Uniqueness

(1-pentyl-1H-benzimidazol-2-yl)methanol is unique due to its specific pentyl substituent, which can influence its chemical properties and biological activities. This makes it distinct from other benzimidazole derivatives with different alkyl groups .

Properties

IUPAC Name

(1-pentylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,16H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKUACQBFWOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394692
Record name (1-pentyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88974-42-9
Record name (1-pentyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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